Molecular Weight and Formula: Differentiating from Saturated and Cbz Analogs
The target compound possesses a specific molecular identity that differentiates it from closely related analogs. Its molecular weight (255.31 g/mol) and formula (C16H17NO2) are distinct from the saturated analog tert-butyl N-(naphthalen-1-ylmethyl)carbamate (MW 257.33 g/mol, C16H19NO2) and the Cbz-protected analog benzyl (naphthalen-1-ylmethylene)carbamate (MW 291.34 g/mol, C19H17NO2) [1]. This precise molecular weight is critical for accurate mass balance in synthesis and for identification via LC-MS or GC-MS.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 255.31 |
| Comparator Or Baseline | tert-butyl N-(naphthalen-1-ylmethyl)carbamate: 257.33; benzyl (naphthalen-1-ylmethylene)carbamate: 291.34 |
| Quantified Difference | Target is 2.02 g/mol lighter than saturated analog; 36.03 g/mol lighter than Cbz analog. |
| Conditions | Calculated based on molecular formula (C16H17NO2 vs. C16H19NO2 vs. C19H17NO2) |
Why This Matters
For procurement, this ensures the correct material is ordered for reactions requiring an N-Boc imine electrophile rather than a saturated amine or a Cbz-protected species, which have different reactivity and deprotection requirements.
- [1] MolAid. (n.d.). benzyl (naphthalen-1-ylmethylene)carbamate. CAS 885696-52-6. Retrieved April 2026. View Source
